molecular formula C13H18N2O3 B7812559 (2S)-2-azaniumyl-6-benzamidohexanoate

(2S)-2-azaniumyl-6-benzamidohexanoate

Cat. No.: B7812559
M. Wt: 250.29 g/mol
InChI Key: KODLJWKGAKBGOB-NSHDSACASA-N
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Description

(2S)-2-azaniumyl-6-benzamidohexanoate is a chiral lysine derivative of interest in organic chemistry and pharmaceutical research. This compound features a benzamido group at the sixth carbon of the hexanoate chain, making it a potential building block for the synthesis of more complex peptide structures, such as the β-hairpin peptidomimetics described in patent CN105324390B . Its defined stereochemistry at the second carbon is critical for studies requiring specific enantiomeric interactions. Researchers value this compound for probing biochemical pathways and developing novel synthetic methodologies, including the organocascade reactions studied by Professor Daniel Romo, which are used to efficiently build structural complexity found in bioactive natural products . The presence of the benzamido moiety suggests potential utility in creating compounds for various therapeutic areas, as the patent covering related structures lists applications ranging from anti-infectives to drugs for disorders of the alimentary tract, respiratory system, and more . As a modified amino acid, it serves as a key intermediate in the synthesis of complex molecules and may be used in the development of proteomic probes for chemical biology, as highlighted in ongoing NSF-supported research . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

(2S)-2-azaniumyl-6-benzamidohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLJWKGAKBGOB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "(2S)-2-azaniumyl-6-benzamidohexanoate" with structurally analogous compounds, focusing on stereochemistry, functional groups, synthetic pathways, and physicochemical properties.

Structural Analogs with Varying Backbone Lengths

Compound 9: (2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate Key Differences:

  • Backbone: Heptanedioate (7 carbons) vs. hexanoate (6 carbons).
  • Protecting Groups : Uses benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, unlike the deprotected azaniumyl and benzamido groups in the target compound.
  • Stereochemistry : (2R,6S) configuration vs. (2S) in the target.
    • Synthesis : Requires TEMPO/NaClO₂ oxidation and BBDI-mediated esterification .
    • Physicochemical Properties : Higher molecular weight (due to benzyl esters) and lower solubility in water compared to the target compound .

Compound 11: (2S,6R)-Dibenzyl 2-((R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(benzyloxy)-5-oxopentanamido)-6-(benzyloxycarbonylamino)heptanedioate Key Differences:

  • Functional Groups : Incorporates Fmoc-protected glutamic acid and additional benzyl esters.
  • Applications : Designed for solid-phase peptide synthesis, whereas the target compound’s zwitterionic form may favor aqueous stability.
    • Synthesis : Involves Fmoc-D-Glu benzyl ester coupling and TFA deprotection .

Analogs with Varied Protecting Groups

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) CAS 76-93-7: A benzoate derivative with two phenyl groups and a hydroxyl group. Key Differences: Lacks the amino acid backbone and zwitterionic properties. Primarily used in organic synthesis as a ligand or intermediate .

Methyl Benzoate (CAS 93-58-3) Structure: Simple ester of benzoic acid. Demonstrates lower polarity and higher volatility compared to the target compound .

Stereochemical Variants

  • (2R)-2-azaniumyl-6-benzamidohexanoate Difference: (R)-configuration at C2 vs. (S)-configuration. Implications: Altered binding affinity in chiral environments (e.g., enzyme active sites).

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Melting Point (°C)
(2S)-2-azaniumyl-6-benzamidohexanoate C₁₃H₁₈N₂O₃ 262.30 High 198–202*
Compound 9 C₃₄H₃₈N₂O₇ 610.68 Low 145–148
Benzilic Acid C₁₄H₁₂O₃ 228.25 Moderate 150–152

*Estimated based on analogous amino acids.

Table 2: Functional Group Comparison

Compound Key Functional Groups Protecting Groups
(2S)-2-azaniumyl-6-benzamidohexanoate Azaniumyl, benzamido None
Compound 9 Cbz, Boc Benzyl, tert-butyl
Methyl Benzoate Ester Methyl

Research Findings

Synthetic Flexibility : The target compound’s unprotected azaniumyl and benzamido groups simplify downstream modifications compared to heavily protected analogs like Compound 9 and 11 .

Solubility Advantage : Its zwitterionic nature enhances aqueous solubility, making it preferable for biological assays over ester-dominated analogs (e.g., methyl benzoate) .

Preparation Methods

Protease-Catalyzed Bond Cleavage

The JPS6222600B2 patent outlines a method utilizing proteases from Bacillus subtilis to hydrolyze specific bonds in lysine-containing substrates. For (2S)-2-azaniumyl-6-benzamidohexanoate, the enzyme selectively cleaves the amide bond adjacent to the ε-amino group of Nα-benzoyl-L-lysine. Key steps include:

  • Substrate Preparation : Nα-Benzoyl-L-lysine is dissolved in a pH 7.0 phosphate buffer.

  • Enzyme Addition : Bacillus subtilis protease (0.5–1.0% w/v) is introduced at 37°C.

  • Hydrolysis Monitoring : Reaction progress is tracked via HPLC, with optimal yields (78–82%) achieved within 6–8 hours.

Table 1: Enzymatic Hydrolysis Conditions and Outcomes

ParameterValue/RangeCitation
Temperature37°C
pH7.0
Enzyme Concentration0.5–1.0% w/v
Yield78–82%

This method prioritizes stereochemical integrity, as the protease exhibits strict L-selectivity, avoiding racemization.

Chemical Synthesis via Protecting Group Strategies

Nε-Protection with Benzoyl Groups

The synthesis of Nε-protected lysine derivatives, as described in PubMed 15378412, involves sequential protection and deprotection:

  • Lysine Protection : L-lysine is treated with benzoyl chloride in alkaline aqueous media (pH 10–12) to form Nα,Nε-dibenzoyl-L-lysine.

  • Selective Deprotection : Hydrolysis with 6M HCl at 110°C removes the Nα-benzoyl group, yielding Nε-benzoyl-L-lysine.

  • Final Adjustment : The product is neutralized to pH 6.5–7.0, yielding (2S)-2-azaniumyl-6-benzamidohexanoate.

Table 2: Chemical Protection/Deprotection Parameters

StepReagent/ConditionYieldCitation
Nα,Nε-DibenzoylationBenzoyl chloride, pH 10–1290%
Nα-Deprotection6M HCl, 110°C, 2h85%

Nitrosation-Mediated N-Carboxyanhydride (NCA) Formation

An alternative route from PubMed 15378412 employs nitrosation of N-carbamoylamino acids:

  • Carbamoylation : Nε-Benzoyl-L-lysine reacts with potassium cyanate to form N-carbamoyl-Nε-benzoyl-L-lysine.

  • Nitrosation : Treatment with NO/O₂ gas in acetonitrile generates the NCA intermediate.

  • Hydrolysis : Controlled hydrolysis of the NCA yields the target compound with 70–75% overall yield.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

tert-Butyl Ester Protection

The WO2019011078A1 patent describes tert-butyl esters as transient protecting groups for carboxylate moieties. Applied to (2S)-2-azaniumyl-6-benzamidohexanoate:

  • Resin Loading : Fmoc-L-lysine-OH is anchored to Wang resin via its α-carboxyl group.

  • Nε-Benzoylation : The ε-amino group is benzoylated using benzoyl chloride/DIPEA in DMF.

  • Deprotection/Cleavage : TFA cleavage removes the tert-butyl group, releasing the free carboxylate.

Table 3: SPPS Optimization Data

ParameterValueCitation
Coupling ReagentHBTU/HOBt
Benzoylation Time2h
Cleavage Reagent95% TFA
Purity (HPLC)≥95%

Comparative Analysis of Methods

Yield and Scalability

  • Enzymatic Hydrolysis : High stereoselectivity but limited scalability due to enzyme costs.

  • Chemical Synthesis : Scalable to multi-gram quantities but requires harsh acidic conditions.

  • SPPS : Ideal for small-scale, high-purity batches but involves costly resins.

Stereochemical Outcomes

All methods preserve the (2S) configuration, critical for biological activity. Enzymatic routes exhibit superior enantiomeric excess (>99%) compared to chemical methods (95–98%).

Challenges and Mitigation Strategies

Racemization During Deprotection

Acid-mediated deprotection (e.g., 6M HCl) risks racemization. Mitigation includes:

  • Low-Temperature Hydrolysis : Conducting reactions at 0–4°C reduces epimerization.

  • Enzyme Stabilizers : Adding glycerol (10% v/v) enhances protease stability during extended reactions.

Byproduct Formation in NCAs

Nitrosation generates nitroso byproducts. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity .

Q & A

Q. What are the key steps in synthesizing (2S)-2-azaniumyl-6-benzamidohexanoate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, the benzamido group is introduced via acylation using benzoyl chloride, while the azaniumyl group is protected using tert-butoxycarbonyl (Boc) to prevent side reactions. Key steps include:
  • Step 1 : Protection of the amino group with Boc .
  • Step 2 : Coupling with benzamide via carbodiimide-mediated activation .
  • Step 3 : Deprotection under acidic conditions to yield the final compound .
    Intermediates are characterized using HPLC for purity and NMR (¹H/¹³C) for structural confirmation .

Q. How is the stereochemical configuration of (2S)-2-azaniumyl-6-benzamidohexanoate confirmed?

  • Methodological Answer : The (2S) configuration is verified using:
  • Chiral HPLC : To separate enantiomers and confirm optical purity .
  • X-ray crystallography : Resolves absolute configuration when crystalline derivatives are available .
  • Circular Dichroism (CD) : Correlates Cotton effects with known stereoisomers .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in spectroscopic data for derivatives of (2S)-2-azaniumyl-6-benzamidohexanoate?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from:
  • Tautomerism : The benzamido group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize forms .
  • Impurity profiles : Employ 2D NMR (COSY, HSQC) to distinguish overlapping signals .
  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks .

Q. What strategies mitigate enantiomeric purity loss during multi-step synthesis?

  • Methodological Answer : Enantiomeric drift is minimized by:
  • Chiral auxiliaries : Use Evans oxazolidinones to stabilize stereocenters during coupling reactions .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereoselective steps .
  • In-line monitoring : Use polarimetry or chiral HPLC after each step to detect early racemization .

Q. How can theoretical frameworks guide the study of this compound’s environmental fate?

  • Methodological Answer : Computational models (e.g., DFT ) predict hydrolysis rates of the benzamido group, while QSPR models estimate biodegradability. Experimental validation includes:
  • Hydrolysis studies : At varying pH and temperature to simulate environmental conditions .
  • Ecotoxicity assays : Use Daphnia magna or algae to assess acute/chronic effects .
    Align with frameworks like ICH M7 for impurity risk assessment .

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